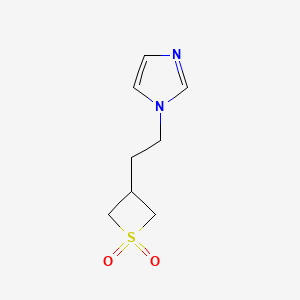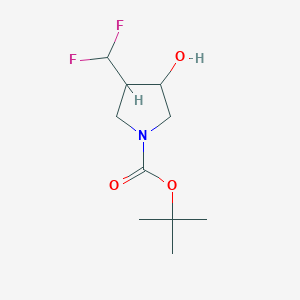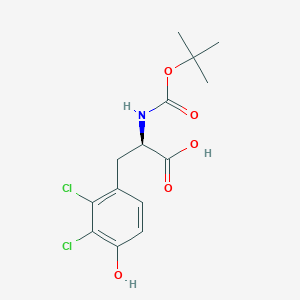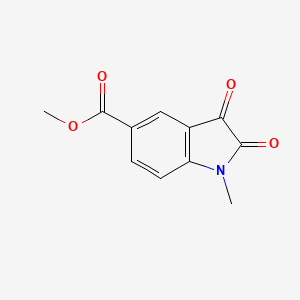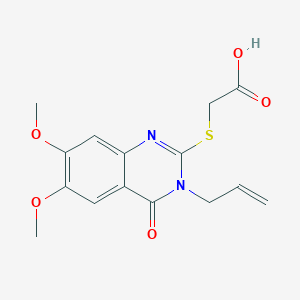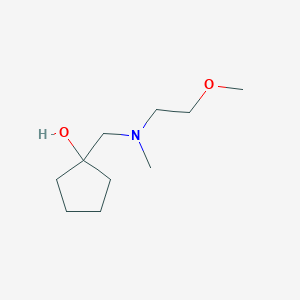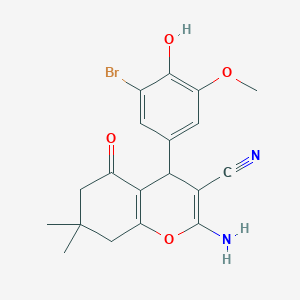![molecular formula C9H13N3 B12991365 1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) framework. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in drug design and materials science . The incorporation of the BCP motif can enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine typically involves the construction of the BCP core followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This approach involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial production methods often utilize these scalable synthetic routes to produce the compound in large quantities.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The BCP framework allows for substitution reactions, particularly at the bridgehead positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the enzyme’s active site, preventing the cleavage of amyloid precursor protein and reducing the formation of amyloid-beta plaques . This action is crucial in the context of Alzheimer’s disease treatment.
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the BCP framework and are used as bioisosteres for benzene rings.
Cubanes: Another class of rigid, three-dimensional structures used in drug design.
Higher Bicycloalkanes: These compounds also provide three-dimensionality and stability but differ in their ring sizes and substitution patterns.
The uniqueness of this compound lies in its combination of the BCP framework with a pyrazole moiety, offering distinct physicochemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-4-11-12(5-8)6-9-1-7(2-9)3-9/h4-5,7H,1-3,6,10H2 |
InChI Key |
HEPKCHILUVWXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CN3C=C(C=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


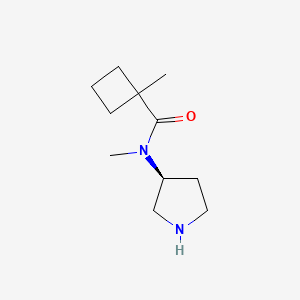
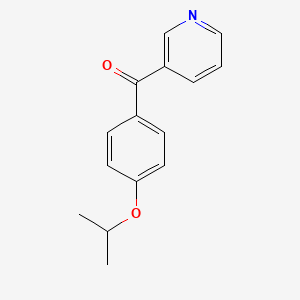
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)

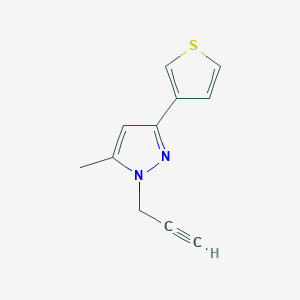
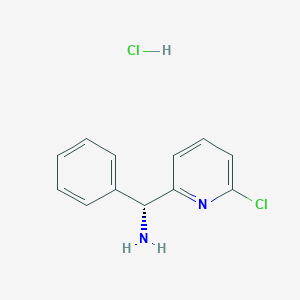
![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
